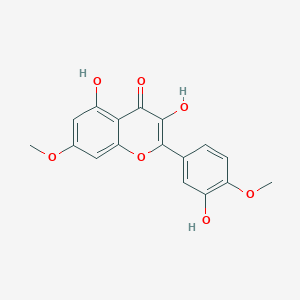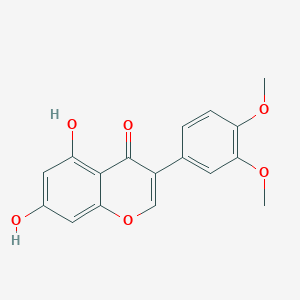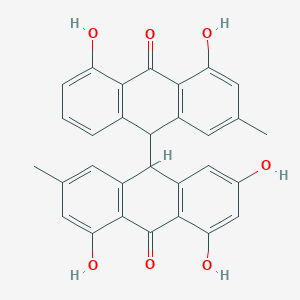
Palmidin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmidin C is a flavonoid compound that belongs to the group of polyphenols. It is found in various plant sources such as grapefruit, oranges, and lemons. Palmidin C has gained significant attention in recent years due to its potential therapeutic benefits in various diseases.
Scientific Research Applications
1. Anticancer Potential
Palmidin C has been identified as a novel potent anticancer phytochemical. It demonstrates potential in inhibiting key proteins involved in cancer, such as NFkB, TGF-β, PI3K, and JAK2. Its effectiveness exceeds that of standard inhibitors for these proteins, showing promise in combating cancer. Moreover, Palmidin C has favorable ADME/T (absorption, distribution, metabolism, excretion/toxicity) properties, drug-likeness, and interactions with xenobiotic enzymes, indicating its potential as a valuable anticancer agent (Kushwaha et al., 2019).
2. Application in Metabolic Processes
Studies on metabolic interrelationships have indicated that compounds like Palmidin C can impact glucose and fatty acid metabolism. The presence of Palmidin C-like compounds can alter the oxidation of glucose and the metabolism of fatty acids, showcasing a possible role in managing metabolic disorders (Shipp, 1964).
3. Role in Endothelial Cell Function
Palmidin C may play a role in endothelial cell function, particularly in the context of atherosclerosis. Oxidized forms of Palmidin C have been studied for their effects on chronic inflammatory response in endothelial cells, suggesting its potential involvement in vascular inflammation and endothelial dysfunction in atherosclerosis (Gargalovic et al., 2006).
properties
CAS RN |
17177-86-5 |
|---|---|
Product Name |
Palmidin C |
Molecular Formula |
C30H22O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
InChI Key |
VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Other CAS RN |
17177-86-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




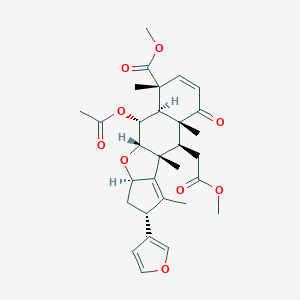
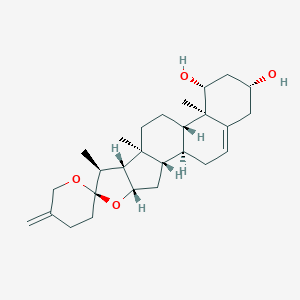
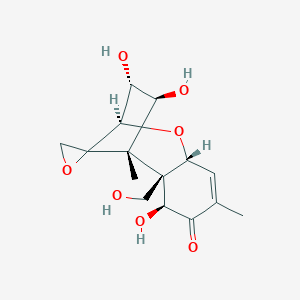
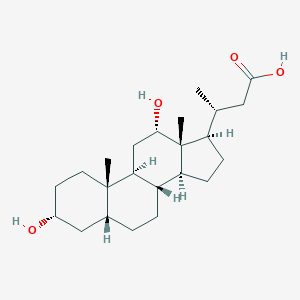

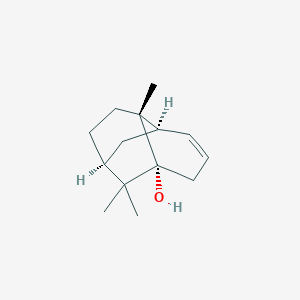
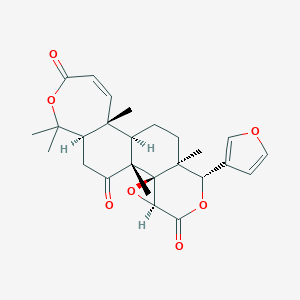
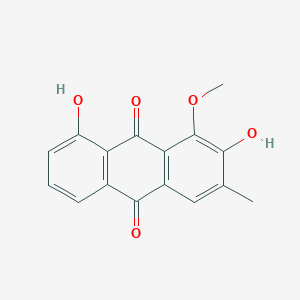
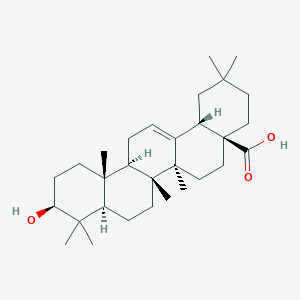
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
